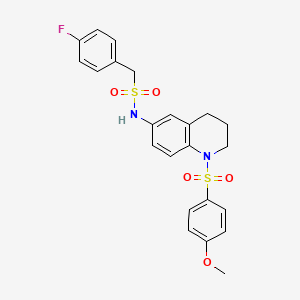

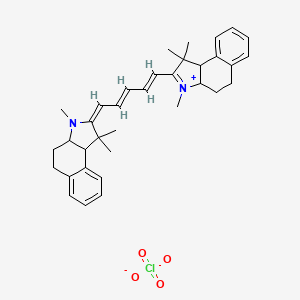

1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The presence of a fluorophenyl group, a methoxyphenylsulfonyl moiety, and a tetrahydroquinolinyl methanesulfonamide suggests that this compound could interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Synthesis Analysis

The synthesis of related fluorinated sulfonyl compounds has been explored in the literature. For instance, the synthesis of fluorobis(phenylsulfonyl)methane (FBSM) derivatives has been achieved through a C–S bond-forming strategy, which is efficient and selective . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities with FBSM derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-fluoroisoquinoline-5-sulfonyl chloride, has been studied, revealing that steric effects can influence the orientation of sulfonyl groups and the overall molecular conformation . This information could be useful in predicting the molecular conformation of "1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" and understanding its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of methanesulfonates with acetylcholinesterase has been investigated, showing that methanesulfonates can form an inactive derivative with the enzyme . This suggests that the methanesulfonamide moiety in the compound of interest could also interact with enzymes, potentially leading to inhibition. Moreover, the effect of fluoride on these reactions has been studied, indicating that fluoride can inhibit sulfonylation . This could be relevant for understanding how the fluorine atom in the compound might affect its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For example, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase (PNMT) has been compared with their isosteric sulfonamides . These studies have shown that the presence of a sulfonamide group can significantly affect the potency and selectivity of these compounds towards their biological targets . This information could be extrapolated to predict the properties of "1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" and its potential as a biologically active molecule.

科学的研究の応用

Fluorophenyl Groups

Fluorophenyl groups are pivotal in enhancing the pharmacokinetic properties and metabolic stability of pharmaceutical compounds. For example, the study by Ohba et al. (2012) illustrates the structural intricacies of 4-fluoroisoquinoline-5-sulfonyl derivatives, highlighting the role of fluorine in modulating molecular interactions and stability within the crystal lattice. These interactions could be essential for the development of new pharmacologically active compounds with enhanced efficacy and stability (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Methanesulfonamide Linkage

Methanesulfonamide functionalities are integral in the design of inhibitors targeting various biological pathways. The work of Huang et al. (2006) on quinolinyl sulfonamides as methionine aminopeptidase (MetAP) inhibitors exemplifies the utility of methanesulfonamide in developing potent enzyme inhibitors. These inhibitors exhibit selective activity based on metal concentration, indicating the methanesulfonamide group's critical role in modulating biological activity and selectivity (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have been explored for their vasodilation activity and DA1 agonistic properties. Anan et al. (1996) identified a specific tetrahydroisoquinoline derivative as a potent renal vasodilator, demonstrating the therapeutic potential of such structures in cardiovascular diseases (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).

特性

IUPAC Name |

1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O5S2/c1-31-21-9-11-22(12-10-21)33(29,30)26-14-2-3-18-15-20(8-13-23(18)26)25-32(27,28)16-17-4-6-19(24)7-5-17/h4-13,15,25H,2-3,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPFTSLZZDDPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)

![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)